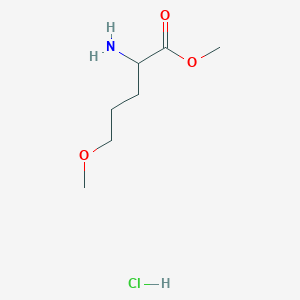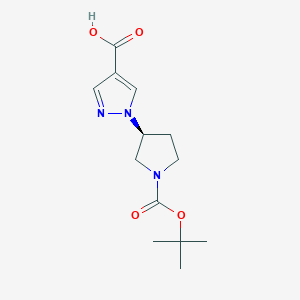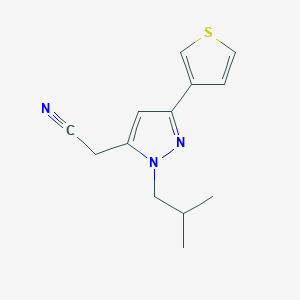![molecular formula C11H10F2O3 B13338438 (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: The presence of a difluorinated benzodioxole moiety enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development and other scientific research applications .
準備方法
One common method includes the hydrolysis of a precursor compound using sodium hydroxide in ethanol, followed by extraction and purification steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
科学的研究の応用
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: has several scientific research applications:
Medicinal Chemistry: It is explored as a lead compound for developing drugs targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Agrochemical Research: The compound is investigated for its use as a pesticide or herbicide, particularly for controlling pests and weeds resistant to existing treatments.
Biological Studies: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may modulate neurotransmitter receptors, enhancing or inhibiting their activity. The presence of the difluorinated benzodioxole moiety contributes to its binding affinity and selectivity, making it effective in targeting specific biological pathways .
類似化合物との比較
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol: can be compared with similar compounds such as:
(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile): This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol: Another related compound with variations in the cyclopropane ring, affecting its reactivity and stability. The uniqueness of This compound lies in its specific combination of structural features, which enhance its lipophilicity, metabolic stability, and binding affinity to biological targets.
特性
分子式 |
C11H10F2O3 |
|---|---|
分子量 |
228.19 g/mol |
IUPAC名 |
[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5,14H,3-4,6H2 |
InChIキー |
WREVPPBRTKGHMC-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=CC3=C(C=C2)OC(O3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
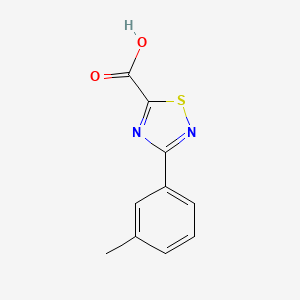
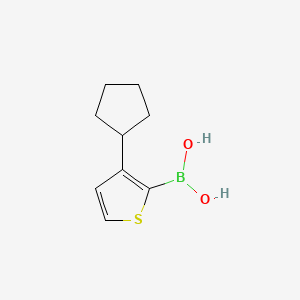
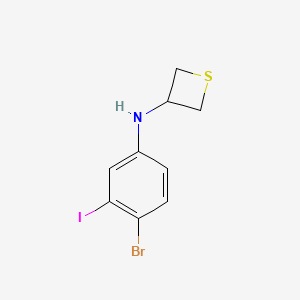
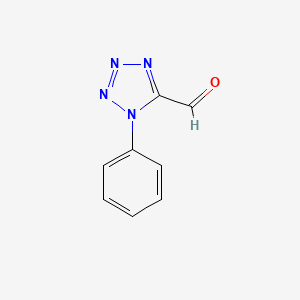
![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
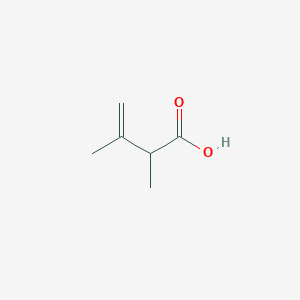
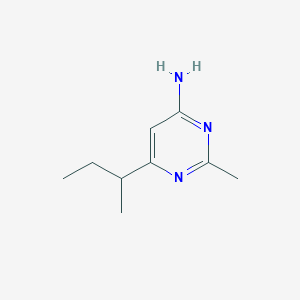
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
